

A Comprehensive Technical Guide to (3S,4R)-4-aminooxan-3-ol Hydrochloride

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Compound of Interest

Compound Name: (3S,4R)-4-aminooxan-3-ol
hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S,4R)-4-aminooxan-3-ol hydrochloride is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid tetrahydropyran (oxane) scaffold, coupled with the stereochemically defined amino and hydroxyl functional groups, makes it a valuable building block for the synthesis of complex molecules with potential therapeutic applications. The tetrahydropyran ring is a prevalent motif in numerous marketed drugs, valued for its ability to impart favorable pharmacokinetic properties. This guide provides an in-depth analysis of the compound's chemical identity, structure, and significance.

Part 1: Chemical Identity and Structure

A precise understanding of a molecule's nomenclature and structure is fundamental for unambiguous scientific communication and reproducibility.

IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. The officially recognized IUPAC name for the compound is (3S,4R)-4-aminooxan-3-ol;hydrochloride[1].

An equally valid and frequently utilized systematic name is (3S,4R)-4-aminotetrahydro-2H-pyran-3-ol hydrochloride[1][2]. The term "oxane" is the Hantzsch-Widman name for a six-membered saturated ring containing one oxygen atom, while "tetrahydropyran" is a more traditional name for the same heterocyclic system[3][4]. Both naming conventions are correct, with "oxane" being the preferred IUPAC name for the parent heterocycle. The "(3S,4R)" stereochemical descriptors define the absolute configuration of the two chiral centers at positions 3 and 4 of the oxane ring.

Chemical Structure and Stereochemistry

The chemical structure of **(3S,4R)-4-aminooxan-3-ol hydrochloride** is characterized by a central oxane (tetrahydropyran) ring. An amino group (-NH₂) is attached to the carbon at position 4, and a hydroxyl group (-OH) is attached to the carbon at position 3. The hydrochloride salt is formed by the protonation of the basic amino group.

The stereochemistry is crucial to the molecule's identity and its interactions with biological systems. The "(3S,4R)" designation indicates a trans relationship between the amino and hydroxyl groups.

Below is a 2D representation of the chemical structure:

Caption: 2D structure of **(3S,4R)-4-aminooxan-3-ol hydrochloride**.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below.

Property	Value	Source
Molecular Formula	C ₅ H ₁₂ ClNO ₂	[1][5][6]
Molecular Weight	153.61 g/mol	[1][5][6]
CAS Number	1630815-44-9	[2][5][7]
Canonical SMILES	C1COC--INVALID-LINK--O.Cl	[1]
InChIKey	GZXXMEFWSWRREY-TYSVMGFPSA-N	[1]

Part 2: Synthesis and Reactivity

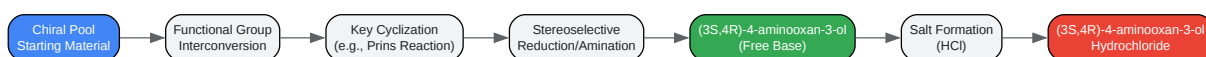
The synthesis of stereochemically pure aminotetrahydropyransols is a key challenge in organic synthesis. The methodologies employed often involve stereoselective reactions to control the relative and absolute stereochemistry of the amino and hydroxyl groups.

General Synthetic Strategies

The synthesis of functionalized tetrahydropyran scaffolds can be achieved through various methods, including the Prins cyclization[8][9]. This reaction involves the acid-catalyzed condensation of an alkene (or alcohol precursor) with an aldehyde. Asymmetric variations of the Prins cyclization have been developed to afford enantiomerically enriched tetrahydropyran derivatives.

Another common approach involves the derivatization of readily available chiral starting materials. For instance, chiral amino acids or carbohydrates can be converted through a series of transformations into the desired aminotetrahydropyranol structure[10].

A representative, though not specific to this exact isomer, synthetic route to an aminotetrahydropyran scaffold is outlined below:



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Caption: Generalized synthetic workflow for chiral aminotetrahydropyransols.

Experimental Protocol: Conceptual Outline for Salt Formation

This is a generalized conceptual protocol. Specific reaction conditions may vary.

- **Dissolution:** Dissolve the free base, (3S,4R)-4-aminooxan-3-ol, in a suitable anhydrous organic solvent (e.g., diethyl ether, isopropanol).

- **Acidification:** Slowly add a stoichiometric amount of a solution of hydrogen chloride in an appropriate solvent (e.g., HCl in diethyl ether or isopropanol) to the stirred solution of the free base. The reaction is typically performed at a reduced temperature (e.g., 0 °C) to control the exothermicity.
- **Precipitation:** The hydrochloride salt, being less soluble in the organic solvent, will precipitate out of the solution.
- **Isolation:** The solid product is isolated by filtration.
- **Purification:** The collected solid is washed with a small amount of the cold organic solvent to remove any unreacted starting material or impurities.
- **Drying:** The purified **(3S,4R)-4-aminooxan-3-ol hydrochloride** is dried under vacuum to remove any residual solvent.

Part 3: Applications in Drug Discovery and Development

The (3S,4R)-4-aminooxan-3-ol moiety is a valuable scaffold in the design of novel therapeutic agents. Its rigid conformation and defined stereochemistry allow for precise positioning of pharmacophoric features, which can lead to high-affinity interactions with biological targets.

Rationale for Use in Medicinal Chemistry

- **Sp³-Richness:** The tetrahydropyran ring is an sp³-rich scaffold, which is a desirable feature in modern drug discovery as it often leads to improved solubility, metabolic stability, and reduced off-target effects compared to flat, aromatic systems.
- **Stereochemical Complexity:** The presence of two defined chiral centers allows for the exploration of three-dimensional space, which can be critical for achieving high selectivity for a particular biological target.
- **Hydrogen Bonding Capabilities:** The amino and hydroxyl groups are excellent hydrogen bond donors and acceptors, enabling strong and specific interactions with protein targets.

Potential Therapeutic Areas

While specific biological activity for **(3S,4R)-4-aminooxan-3-ol hydrochloride** itself is not extensively documented in the public domain, related aminotetrahydropyran and amino-alcohol motifs are found in a wide range of biologically active molecules, including:

- Antibacterial agents[[11](#)]
- Antiviral agents
- Central nervous system (CNS) agents[[12](#)]
- Anticancer agents[[13](#)]

The incorporation of this specific scaffold into larger molecules could lead to the development of novel drugs in these and other therapeutic areas.

Conclusion

(3S,4R)-4-aminooxan-3-ol hydrochloride is a well-defined chemical entity with significant potential as a building block in drug discovery. Its unique combination of a rigid heterocyclic core, defined stereochemistry, and versatile functional groups makes it an attractive starting point for the synthesis of novel therapeutic agents. A thorough understanding of its chemical properties, as outlined in this guide, is essential for its effective utilization in research and development.

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